N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds. It may also include its uses or applications.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis.Molecular Structure Analysis
This involves detailing the molecular structure of the compound, including its molecular formula, structural formula, and possibly its 3D conformation. Tools like X-ray crystallography, NMR, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves detailing the reactions that the compound undergoes, including its reactivity and stability. It may also include the conditions required for these reactions (e.g., temperature, pressure, catalysts).Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, molar mass, and possibly its color and odor.Scientific Research Applications
Synthesis and Structural Characterization
Thiourea derivatives are synthesized through various chemical reactions, providing a foundation for understanding their chemical properties and potential applications. Saeed et al. (2010) discuss the synthesis and characterization of a thiourea species with a benzamide moiety, offering insights into its crystal structure and vibrational properties through X-ray diffraction and spectroscopy techniques (Saeed, Erben, Abbas, & Flörke, 2010). Similarly, Abosadiya, Anouar, and Yamin (2019) present the synthesis of substituted benzoylthiourea derivatives, characterized by X-ray, FT-IR, NMR, and UV–Vis spectroscopy, highlighting their structural features and potential for further investigation (Abosadiya, Anouar, & Yamin, 2019).
Antioxidant Activity and Biological Evaluation
Some thiourea derivatives exhibit significant antioxidant activities, suggesting their potential in mitigating oxidative stress-related damages. Cabrera-Pérez et al. (2016) designed and synthesized benzothiazole-isothiourea derivatives, demonstrating their free radical scavenging activity in vitro and ex vivo, which could be relevant for applications in reducing oxidative stress (Cabrera-Pérez et al., 2016).
Molecular Docking Studies
Thiourea derivatives are also explored for their potential interactions with biological molecules, providing insights into their mechanism of action at the molecular level. Hussain et al. (2020) discuss the synthesis of thiourea derivatives with triphenylphosphine, their characterization, and their interaction with DNA and proteins through molecular docking studies, suggesting their utility in understanding molecular interactions and designing targeted therapies (Hussain et al., 2020).
Applications in Catalysis and Material Science
Safety And Hazards
This involves detailing the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This involves speculating on future research directions for the compound. This could include potential applications, modifications, or areas of study.
Please consult with a professional chemist or a reliable source for accurate and detailed information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-8-6-13(7-9-14)16(22)20-17(23)19-15(11-21)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJCNQYAGUEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=S)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329545 | |
Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea | |
CAS RN |
338963-02-3 | |
Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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